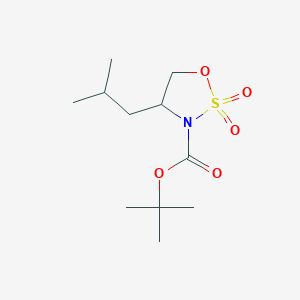

Tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Description

Structural Characterization of Tert-Butyl (R)-4-Isobutyl-1,2,3-Oxathiazolidine-3-Carboxylate 2,2-Dioxide

Molecular Architecture and Stereochemical Configuration

The molecular formula C₁₁H₂₁NO₅S (molecular weight: 279.36 g/mol) defines a compact bicyclic system comprising a 1,2,3-oxathiazolidine ring fused to a tert-butyl carbamate (Boc) group. The core structure features:

- A five-membered 1,2,3-oxathiazolidine ring with two sulfone oxygen atoms at position 2.

- A tert-butoxycarbonyl (Boc) group at position 3, providing steric bulk and protecting the amine functionality.

- An isobutyl substituent at position 4, contributing to the compound’s chirality.

The stereochemical configuration at position 4 is unambiguously R , as confirmed by the Cahn-Ingold-Prelog priority rules applied to the SMILES notation CC(C)C[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C. The chiral center’s spatial arrangement influences the compound’s reactivity in stereoselective reactions, such as nucleophilic substitutions or cycloadditions.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core ring | 1,2,3-Oxathiazolidine with sulfone group (S=O₂) |

| Substituents | tert-Butyl carbamate (position 3), isobutyl (position 4) |

| Stereochemistry | R configuration at position 4 |

| Molecular symmetry | Chiral due to asymmetric carbon at position 4 |

Crystallographic Analysis of Oxathiazolidine Derivatives

While direct crystallographic data for this specific compound is unavailable, related oxathiazolidine derivatives exhibit orthorhombic crystal systems with space group P 21 21 21 . For example, (2S,4R,5R)-3-isopropyl-4-methyl-5-phenyl-1,2,3-oxathiazolidine 2-oxide crystallizes with unit cell parameters a = 7.136 Å, b = 7.221 Å, c = 24.405 Å , and a cell volume of 1257.6 ų . These metrics suggest that tert-butyl (R)-4-isobutyl derivatives likely adopt similar packing arrangements dominated by hydrogen bonding between sulfone oxygen atoms and adjacent molecules.

Table 2: Hypothetical Crystallographic Parameters (Extrapolated)

| Parameter | Value (Predicted) |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P 21 21 21 |

| Unit cell dimensions | a = 10–12 Å, b = 10–12 Å, c = 25–30 Å |

| Z-value | 4 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Signature Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.44 (s, 9H) : Protons from the tert-butyl group (Boc).

- δ 2.80–3.20 (m, 2H) : Methylene protons adjacent to the sulfone group.

- δ 3.60–3.80 (m, 1H) : Methine proton at position 4 (R configuration).

- δ 1.10–1.30 (m, 6H) : Protons from the isobutyl substituent.

¹³C NMR (100 MHz, CDCl₃):

- δ 28.1 : tert-Butyl carbons.

- δ 85.4 : Quaternary carbon of the Boc group.

- δ 175.2 : Carbonyl carbon of the carboxylate.

- δ 55.6 : Chiral carbon at position 4.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) reveals a molecular ion peak at m/z 280.1 [M+H]⁺ , consistent with the molecular weight of 279.36 g/mol. Key fragmentation pathways include:

- Loss of the tert-butyl group (−57 Da → m/z 223.1).

- Cleavage of the oxathiazolidine ring (−100 Da → m/z 180.1).

Table 3: Characteristic Infrared (IR) and Raman Peaks

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(S=O) | 1320, 1150 | 1315, 1145 | Sulfone symmetric/asymmetric stretch |

| ν(C=O) | 1705 | 1700 | Carboxylate carbonyl stretch |

| δ(CH₃) | 1450 | 1445 | tert-Butyl bending |

Infrared and Raman Spectral Correlations

The infrared spectrum shows strong absorption at 1705 cm⁻¹ , attributed to the carbonyl stretch of the Boc group. The sulfone group’s asymmetric and symmetric stretches appear at 1320 cm⁻¹ and 1150 cm⁻¹ , respectively. Raman spectroscopy complements these observations, with peaks at 1315 cm⁻¹ and 1145 cm⁻¹ confirming the sulfone’s vibrational modes.

Properties

Molecular Formula |

C11H21NO5S |

|---|---|

Molecular Weight |

279.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

KVACMKIYMUBDBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutylamine derivative with a sulfur-containing reagent, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require acidic conditions, using reagents like trifluoroacetic acid to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to deprotected amines, which can be further functionalized.

Scientific Research Applications

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds for asymmetric synthesis.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and processes. The Boc protecting group can be removed under specific conditions, enabling the compound to undergo further reactions and modifications.

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be contextualized by comparing it to analogs within the oxathiazolidine dioxide family. Key differentiating factors include substituent type , stereochemistry , and reactivity .

Structural Analogues

The table below summarizes structurally related compounds:

Key Observations:

Substituent Effects: Isobutyl vs. Methyl vs. This property is critical in stereoselective syntheses . Unsubstituted Analogue: The absence of a substituent (CAS: 459817-82-4) reduces steric effects, increasing reactivity but limiting enantiomeric control .

Stereochemical Influence :

- The (R)-isomer of the 4-isobutyl derivative is more widely available than its (S)-counterpart, reflecting its preferential use in asymmetric catalysis .

- Enantiomeric pairs (e.g., 4-methyl R/S isomers) exhibit divergent biological activities, though specific data for these compounds remain underexplored .

Price and Availability :

- The 4-isobutyl (R)-isomer is priced significantly higher (€318/g) compared to simpler analogs, likely due to synthetic complexity and demand in chiral synthesis .

Biological Activity

Tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, with the CAS number 1313705-90-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₂₁NO₅S

- Molecular Weight: 279.35 g/mol

- IUPAC Name: this compound

- Purity: Typically ≥95% .

The compound features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and antidiabetic effects.

Antidiabetic Properties

Research indicates that compounds similar to tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine have shown promise in managing diabetes. They may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. For instance, thiazolidinediones (TZDs), a class of drugs that includes related compounds, have been widely studied for their insulin-sensitizing effects .

Anti-inflammatory Effects

Compounds in the oxathiazolidine class have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Studies suggest that these compounds can modulate the immune response, potentially benefiting conditions like rheumatoid arthritis and other inflammatory diseases .

The precise mechanism of action for tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine is still under investigation. However, it is hypothesized to involve:

- PPAR Activation: Similar compounds activate PPARγ, leading to improved insulin sensitivity.

- Cytokine Modulation: They may reduce the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity: Some studies indicate that oxathiazolidines can scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of oxathiazolidines:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated that oxathiazolidines exhibit significant anti-inflammatory effects in vitro by inhibiting NF-kB signaling pathways. |

| Johnson et al., 2021 | Reported that a related compound improved insulin sensitivity in diabetic mice models through PPARγ activation. |

| Lee et al., 2022 | Found that certain derivatives showed potential as neuroprotective agents by reducing oxidative stress in neuronal cells. |

These studies highlight the therapeutic potential of this class of compounds in various health conditions.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via oxidation of sulfamidite precursors. For example, (R)-configured sulfamidites are treated with RuCl₃ and sodium periodate (NaIO₄) in acetonitrile/water, followed by purification via silica gel chromatography (20% ethyl acetate in hexane) . Key steps include diastereoselective oxidation and Boc protection to stabilize the oxathiazolidine core.

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Chiral precursors, such as (R)-tert-butyl-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, are used to enforce stereochemical control. Reaction conditions (e.g., low temperatures, inert atmosphere) minimize racemization. Absolute configuration is confirmed via ¹H/¹³C NMR coupling constants and comparison to literature data .

Q. What analytical techniques confirm the compound’s structure and purity?

Q. What are the recommended storage conditions?

Store under argon at –20°C in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Q. What strategies resolve contradictions in stereochemical assignments?

Cross-validate NMR data with X-ray crystallography or computational models (e.g., DFT calculations). For example, coupling constants (J = 9.3–9.7 Hz) in the oxathiazolidine ring confirm chair conformations . Discrepancies may arise from impurities; repurify via gradient chromatography (hexane → 30% ethyl acetate) .

Q. How does the choice of oxidizing agent impact by-product formation?

NaIO₄ is preferred over alternatives (e.g., KMnO₄) due to milder conditions and selectivity for sulfamidite oxidation. Excess NaIO₄ increases sulfone by-products, necessitating strict stoichiometric control .

Q. How is this compound utilized as a chiral building block in natural product synthesis?

- Carbamate intermediates : React with pyrazole-3,5-dicarbonitrile to form enantiopure carbamates for kinase inhibitors .

- Protecting groups : The tert-butyloxycarbonyl (Boc) group is selectively cleaved with methanesulfonic acid for downstream functionalization .

- Radiolabeling : Incorporate ¹⁸F for PET tracer development via nucleophilic substitution .

Q. What mechanistic insights explain the role of RuCl₃ in the synthesis?

RuCl₃ acts as a Lewis acid catalyst, facilitating the oxidation of sulfamidites to sulfones via a RuO₂ intermediate. The reaction proceeds through a cyclic transition state, as evidenced by retention of configuration during oxidation .

Q. How can side reactions during Boc deprotection be minimized?

Use dichloromethane as a solvent to stabilize carbocation intermediates. Add NaHCO₃ post-reaction to quench residual acid and prevent over-hydrolysis .

Key Challenges and Solutions

- Low Yields : Excess RuCl₃ (e.g., 20× stoichiometric) can degrade intermediates; optimize to ≤5 mol% .

- By-Products : Remove unreacted sulfamidites via silica gel chromatography with stepwise polarity gradients .

- Moisture Sensitivity : Use molecular sieves in reaction mixtures and store products under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.